molecular formula C9H15NO2 B11913730 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one

3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one

Cat. No.: B11913730
M. Wt: 169.22 g/mol
InChI Key: UEIDPYBQPZGNIY-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octan-1-one, 3,3,5-trimethyl- is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques under controlled conditions. This includes the use of anhydrous solvents, inert atmospheres, and precise temperature control to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one

InChI

InChI=1S/C9H15NO2/c1-8(2)9(7(11)12-8)5-4-6-10(9)3/h4-6H2,1-3H3

InChI Key

UEIDPYBQPZGNIY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCN2C)C(=O)O1)C

Origin of Product

United States

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